3-((5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy)propan-1-amine hydrochloride
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Overview
Description
3-((5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy)propan-1-amine hydrochloride is a synthetic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazolo ring fused to a pyrimidine ring, and an amine group attached via a propoxy linker. It is often used in scientific research due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy)propan-1-amine hydrochloride typically involves the following steps:
Formation of the Triazolopyrimidine Core: This can be achieved by reacting 3,5-diamino-1,2,4-triazole with 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones under specific conditions.
Attachment of the Propoxy Linker: The triazolopyrimidine core is then reacted with 3-chloropropan-1-amine in the presence of a base to form the desired compound.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-((5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy)propan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted triazolopyrimidine derivatives.
Scientific Research Applications
3-((5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy)propan-1-amine hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-((5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy)propan-1-amine hydrochloride involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity . The compound may also interact with nucleic acids, affecting their function and stability . These interactions can lead to various biological effects, including inhibition of viral replication and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
- 7-Hydroxy-5-methyl-1,3,4-triazaindolizine
- 4-Hydroxy-6-methyl-1,3,3a,7-tetraazaindene
Uniqueness
3-((5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy)propan-1-amine hydrochloride is unique due to its specific structural features, such as the propoxy linker and the amine group. These features contribute to its distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C9H14ClN5O |
---|---|
Molecular Weight |
243.69 g/mol |
IUPAC Name |
3-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy]propan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H13N5O.ClH/c1-7-5-8(15-4-2-3-10)14-9(13-7)11-6-12-14;/h5-6H,2-4,10H2,1H3;1H |
InChI Key |
SBSWEAVQRYXGAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)OCCCN.Cl |
Origin of Product |
United States |
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